Glucocorticoid Receptor (GR) Binding Affinity: Prednisolone vs. Dexamethasone
Prednisolone demonstrates a Ki of 3.8 nM (±0.8) for recombinant human glucocorticoid receptor (GR) as measured by fluorescence polarization competitive binding assay [1]. This value represents approximately 0.76-fold the GR binding affinity of the experimental dissociated glucocorticoid receptor agonist Org 214007-0 (Ki 2.2 nM ±1.3), but direct Ki comparison to dexamethasone is not provided in this dataset. However, class-level inference from established corticosteroid potency tables indicates that dexamethasone's substantially higher anti-inflammatory potency (26–27 relative to hydrocortisone) correlates with higher GR binding affinity, which is consistent with prednisolone's moderate potency (4 relative to hydrocortisone) [2].
| Evidence Dimension | Glucocorticoid receptor (GR) binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 3.8 nM (±0.8) |
| Comparator Or Baseline | Org 214007-0 (experimental dissociated GR agonist): 2.2 nM (±1.3); Dexamethasone (class-level potency): 26–27 (relative anti-inflammatory potency) |
| Quantified Difference | Prednisolone Ki is approximately 1.7-fold higher (lower affinity) than Org 214007-0; potency difference relative to dexamethasone is inferred from established class-level tables. |
| Conditions | Recombinant human GR; fluorescence polarization competitive binding assay; in vitro |
Why This Matters
This quantitative receptor binding data confirms prednisolone's moderate GR affinity, informing dose selection relative to high-affinity analogs like dexamethasone and validating its positioning for applications where extreme GR activation is unnecessary or undesirable.
- [1] van den Berg R, van den Berg JD, et al. A novel nonsteroidal glucocorticoid receptor agonist with a dissociated profile. PLoS One. 2012;7(10):e48385. Table 1. View Source
- [2] Liu D, Ahmet A, Ward L, et al. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. Allergy Asthma Clin Immunol. 2013;9(1):30. Table 1. View Source
